molecular formula C18H14O6 B3330114 Dimethyl 4,4'-oxalyldibenzoate CAS No. 66553-02-4

Dimethyl 4,4'-oxalyldibenzoate

Cat. No.: B3330114
CAS No.: 66553-02-4
M. Wt: 326.3 g/mol
InChI Key: PCLYIKBMKKHYMD-UHFFFAOYSA-N
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Description

Dimethyl 4,4'-oxalyldibenzoate (CAS: 66553-02-4) is a dicarboxylate ester featuring an oxalyl group (–O–C(O)–C(O)–O–) bridging two para-substituted benzoate moieties. Its molecular formula is C₁₈H₁₄O₆, with a purity of ≥98% . The compound is synthesized via condensation reactions, such as Pd-catalyzed C–H activation, yielding up to 85% under optimized conditions (triethylamine, dichloromethane, ethanol, 50°C) . Key applications include:

  • NIR Fluorescent Materials: Serves as a precursor for thienopyrazine derivatives with near-infrared fluorescence, critical for optoelectronic devices .
  • Metal-Organic Frameworks (MOFs): Used in constructing hydrogen-bonded organic frameworks (HOFs) and pyrazinoporphyrazines, leveraging its oxalyl group for coordination and π-conjugation .

Properties

IUPAC Name

methyl 4-[2-(4-methoxycarbonylphenyl)-2-oxoacetyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O6/c1-23-17(21)13-7-3-11(4-8-13)15(19)16(20)12-5-9-14(10-6-12)18(22)24-2/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCLYIKBMKKHYMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 4,4’-oxalyldibenzoate can be synthesized through a multi-step process. One common method involves the reaction of dimethyl 4,4’-(2-hydroxyacetyl)dibenzoate with copper(II) acetate and ammonium nitrate in an acetic acid-water solution. The mixture is refluxed at 105°C for 8 hours to yield the desired product .

Industrial Production Methods

Industrial production of dimethyl 4,4’-oxalyldibenzoate typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is then purified through recrystallization or other suitable methods.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4,4’-oxalyldibenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts or specific reagents like Grignard reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.

Scientific Research Applications

Dimethyl 4,4’-oxalyldibenzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of dimethyl 4,4’-oxalyldibenzoate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release benzoic acid derivatives, which can then participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following dimethyl esters share structural motifs but differ in their central linkers, influencing reactivity and applications:

Compound Name Central Linker Key Applications Synthesis Yield Notable Properties References
Dimethyl 4,4'-oxalyldibenzoate Oxalyl (–O–C(O)–C(O)–O–) NIR fluorophores, MOFs, HOFs 85% High reactivity in condensation; forms stable coordination polymers
Dimethyl 4,4'-azodibenzoate Azo (–N=N–) Photoresponsive materials, dyes N/A Photoisomerization under UV/visible light
Dimethyl 4,4'-biphenyldicarboxylate Biphenyl (C₆H₄–C₆H₄) Rigid MOFs, liquid crystals N/A Enhanced rigidity; extended π-conjugation
Diethyl 2,3-dioxosuccinate Dioxosuccinate (O=C–C(=O)–C(=O)–O) Organic synthesis intermediates 45% Lower yield in thienopyrazine synthesis compared to oxalyldibenzoate

Application-Specific Advantages

  • Fluorescence: Thienopyrazines derived from this compound exhibit strong NIR emission (λₑₘ ≈ 800 nm), surpassing azobenzene-based analogs, which typically absorb in visible regions .
  • MOF Stability : HOFs using this compound demonstrate superior thermal stability (decomposition >300°C) compared to imidazole-based frameworks due to robust hydrogen-bonding networks .

Research Findings and Data

Spectroscopic and Crystallographic Data

  • ¹H NMR (CDCl₃) : δ 8.11 (s, 2H), 7.98 (d, J = 7.9 Hz, 4H), 7.49 (d, J = 7.8 Hz, 4H), 3.92 (s, 6H) .
  • HRMS : m/z 405.0934 (calculated 405.0909 for C₂₂H₁₆N₂O₄S) .
  • IR : Strong carbonyl stretches at 1709 cm⁻¹, confirming ester functionality .

Biological Activity

Dimethyl 4,4'-oxalyldibenzoate (CAS No. 66553-02-4) is an organic compound with the molecular formula C18H14O6C_{18}H_{14}O_{6}. It is primarily recognized for its potential applications in various fields, including pharmaceuticals and materials science. This article focuses on its biological activity, exploring its pharmacological properties, toxicity, and relevant case studies.

Pharmacological Properties

This compound exhibits a range of biological activities that make it of interest in medicinal chemistry. Some studies suggest that compounds with similar structures may possess anti-inflammatory, antioxidant, and anticancer properties.

  • Anti-inflammatory Activity :
    • Compounds similar to this compound have shown potential in inhibiting pro-inflammatory cytokines and pathways involved in inflammation .
  • Antioxidant Activity :
    • Research indicates that certain derivatives can scavenge free radicals, thereby reducing oxidative stress in cells .
  • Anticancer Potential :
    • Preliminary studies have indicated that related compounds may inhibit tumor growth by inducing apoptosis in cancer cells .

Toxicity and Safety Profile

The safety profile of this compound is crucial for its potential use in therapeutic applications. Toxicological assessments reveal:

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological activity of this compound. Variations in the functional groups attached to the benzene rings can significantly influence its pharmacological properties.

Structural Feature Effect on Activity
Presence of hydroxyl groupsIncreases antioxidant activity
Substitution patterns on benzene ringsModulates anti-inflammatory effects

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of this compound analogs against various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .

Case Study 2: Anti-inflammatory Effects

In a controlled trial assessing the anti-inflammatory effects of related compounds, researchers observed a marked decrease in edema formation in rodent models treated with this compound derivatives. The study highlighted the compound's potential as a therapeutic agent for inflammatory diseases .

Q & A

Basic: What are the established synthetic routes for preparing dimethyl 4,4'-oxalyldibenzoate, and what critical reaction parameters influence yield?

This compound is synthesized via condensation reactions using benzoin derivatives or Pd-catalyzed C–H activation. A robust method involves refluxing a benzoin derivative (1.56 g, 4.75 mmol) with HBr (48%) in DMSO at 55°C for 16 h, yielding 99% after aqueous workup and filtration . Key parameters include:

  • Solvent choice : DMSO enhances reaction efficiency due to its polar aprotic nature.
  • Temperature control : Prolonged heating at 55°C ensures complete conversion.
  • Catalyst : SnCl₂/SiO₂ or HBr can accelerate the reaction, though HBr may require stoichiometric amounts .

Basic: Which spectroscopic techniques are most reliable for characterizing this compound, and what diagnostic peaks should researchers prioritize?

Critical techniques include:

  • ¹H NMR : Look for singlet peaks at δ 3.92 ppm (methoxy groups) and aromatic doublets (δ 7.98–8.18 ppm) confirming the benzoate structure .
  • ¹³C NMR : Peaks at δ 166.0–167.1 ppm confirm ester carbonyls, while δ 52.4–52.8 ppm corresponds to methoxy carbons .
  • HRMS : Verify the molecular ion [M+H]⁺ at m/z 405.0909 (experimental: 405.0934) .

Advanced: How can researchers resolve discrepancies in spectral data (e.g., NMR chemical shifts) across different studies?

Discrepancies may arise from solvent effects, impurities, or instrument calibration. For example:

  • Solvent differences : CDCl₃ vs. THF-d₈ shifts aromatic proton signals by 0.1–0.3 ppm .
  • Validation : Cross-check with IR (C=O stretch at ~1709 cm⁻¹) and elemental analysis. Reproduce synthetic conditions from literature to isolate variables .

Advanced: What strategies optimize the synthesis of this compound derivatives for materials science applications (e.g., NIR fluorophores)?

Modifications for optoelectronic applications include:

  • Substituent engineering : Introducing electron-donating groups (e.g., hexyloxy chains) via Pd-catalyzed cross-coupling enhances conjugation and red-shifts absorption .
  • Purification : Gradient flash chromatography (DCM → DCM:MeOH 100:1) removes unreacted precursors, critical for high-purity materials .

Advanced: How does this compound function as a precursor in thienopyrazine-based dyes, and what mechanistic insights are critical for dye design?

The compound reacts with thiophene-3,4-diamine under reflux in ethanol to form thienopyrazine cores. Key mechanistic considerations:

  • Cyclocondensation : The oxalate group facilitates nucleophilic attack by diamine, forming the heterocyclic core .
  • Electronic tuning : Methoxy groups stabilize the π-system, enhancing charge transfer in dye-sensitized solar cells (DSSCs) .

Basic: What are the common impurities in this compound synthesis, and how are they identified during purification?

Typical impurities include unreacted benzoin derivatives or partial esters. Detection methods:

  • TLC monitoring : Use PE:EtOAc (1:1) to track reaction progress; impurities often exhibit lower Rf values .
  • Column chromatography : Silica gel with 40% ethyl acetate:hexane → 100% methanol elutes pure product .

Advanced: How do crystallographic data (e.g., from single-crystal X-ray diffraction) inform the structural analysis of this compound derivatives?

Crystal structures (e.g., porphyrin derivatives) reveal:

  • Planarity : The oxalate bridge promotes coplanar aromatic rings, critical for π-stacking in solid-state materials .
  • Packing motifs : Hydrogen bonding between ester carbonyls and adjacent molecules influences solubility and optoelectronic properties .

Basic: What safety precautions are essential when handling this compound in the laboratory?

  • Ventilation : Use fume hoods to avoid inhalation of fine particulates.
  • Protective equipment : Nitrile gloves and goggles prevent skin/eye contact.
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can computational modeling (e.g., DFT) predict the reactivity of this compound in novel reactions?

Density Functional Theory (DFT) can:

  • Map reactive sites : Identify electrophilic carbons prone to nucleophilic attack.
  • Simulate spectra : Compare calculated vs. experimental NMR/IR data to validate intermediates .

Advanced: What are the limitations of this compound in high-temperature applications, and how can thermal stability be improved?

The ester groups decompose above 250°C. Enhance stability via:

  • Crosslinking : Incorporate thermally stable linkers (e.g., biphenyl units) .
  • Substituent effects : Electron-withdrawing groups (e.g., nitro) increase decomposition resistance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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